molecular formula C6H8ClNO2S B13463547 4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride CAS No. 2901106-81-6

4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride

Katalognummer: B13463547
CAS-Nummer: 2901106-81-6
Molekulargewicht: 193.65 g/mol
InChI-Schlüssel: IWIXYPZWLYZKDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H8ClNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-methylthiophene.

    Nitration: The 3-methylthiophene undergoes nitration to introduce a nitro group at the 2-position, forming 2-nitro-3-methylthiophene.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-amino-3-methylthiophene.

    Carboxylation: The amino group is then carboxylated to form 4-amino-3-methylthiophene-2-carboxylic acid.

    Hydrochloride Formation: Finally, the carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Acylated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-4-methylthiophenecarboxylic acid methyl ester: A similar compound with a methyl ester group instead of a carboxylic acid.

    2-Amino-4-methylthiophene-3-carboxamide: Another related compound with a carboxamide group.

Uniqueness

4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its hydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications.

Eigenschaften

CAS-Nummer

2901106-81-6

Molekularformel

C6H8ClNO2S

Molekulargewicht

193.65 g/mol

IUPAC-Name

4-amino-3-methylthiophene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H7NO2S.ClH/c1-3-4(7)2-10-5(3)6(8)9;/h2H,7H2,1H3,(H,8,9);1H

InChI-Schlüssel

IWIXYPZWLYZKDD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC=C1N)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.